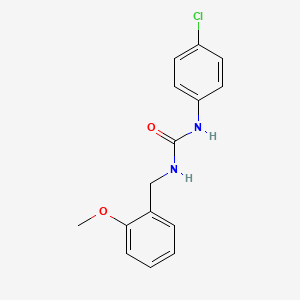
N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea, also known as CMU, is a synthetic compound that belongs to the class of urea derivatives. It was first synthesized in 1982 and has since been used in scientific research to study its mechanism of action and physiological effects. CMU is a potent inhibitor of dopamine transporters and has been investigated as a potential treatment for drug addiction and other neurological disorders.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea involves its binding to the dopamine transporter, a protein that is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the uptake of dopamine, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This results in a decrease in drug-seeking behavior and other neurological effects.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to decrease drug-seeking behavior and reduce the rewarding effects of drugs such as cocaine and amphetamine. It has also been shown to increase locomotor activity and increase the release of dopamine in the brain. Additionally, this compound has been shown to have antipsychotic effects and may be useful in the treatment of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea in lab experiments is its potency as a dopamine transporter inhibitor. This allows for the study of dopamine signaling and its effects on behavior and neurological function. However, one limitation of using this compound is its potential for off-target effects, as it may also interact with other proteins in the brain. Additionally, the use of this compound in lab experiments may not accurately reflect its effects in vivo, as it may be metabolized differently or have different pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea and its potential therapeutic applications. One direction is the development of more potent and selective dopamine transporter inhibitors for the treatment of drug addiction and other neurological disorders. Another direction is the investigation of the effects of this compound on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, the use of this compound in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea involves the reaction of 4-chloroaniline with 2-methoxybenzyl isocyanate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-methyl-N-(trimethylsilyl)acetamide to form the final product, this compound. The synthesis of this compound is relatively straightforward and can be achieved with high yields.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the uptake of dopamine, a neurotransmitter that plays a crucial role in reward pathways in the brain. This makes this compound a potential treatment for drug addiction and other neurological disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-14-5-3-2-4-11(14)10-17-15(19)18-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENIMBHCAOKKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B5697005.png)
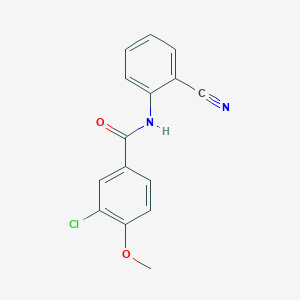
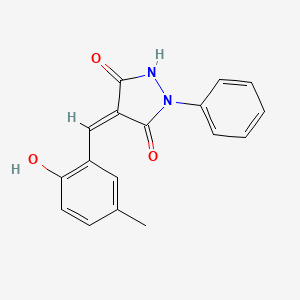
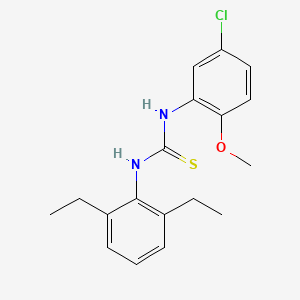

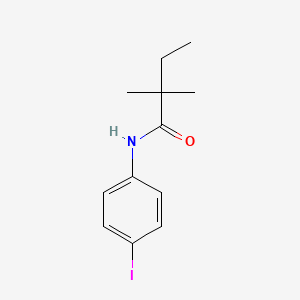


![5,5-dimethyl-2-[(1-piperidinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5697067.png)
![3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid](/img/structure/B5697076.png)
![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5697084.png)
![2-methyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5697092.png)
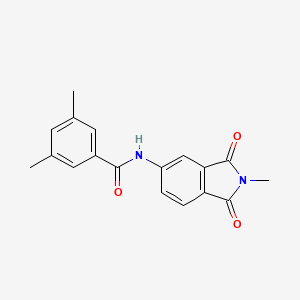
![N-(5-chloropyridin-2-yl)-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5697112.png)